9-(Acetyloxy)octadeca-10,12,15-trienoic acid
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Overview
Description
9-(Acetyloxy)octadeca-10,12,15-trienoic acid is a polyunsaturated fatty acid derivative It is characterized by the presence of an acetyloxy group attached to the ninth carbon of an octadecatrienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Acetyloxy)octadeca-10,12,15-trienoic acid typically involves the esterification of octadeca-10,12,15-trienoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of octadeca-10,12,15-trienoic acid from natural sources, followed by chemical modification. The extraction process often involves the use of solvents to isolate the fatty acid, which is then subjected to esterification to introduce the acetyloxy group.
Chemical Reactions Analysis
Types of Reactions
9-(Acetyloxy)octadeca-10,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated fatty acid derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Hydroxy derivatives and other substituted fatty acids.
Scientific Research Applications
9-(Acetyloxy)octadeca-10,12,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 9-(Acetyloxy)octadeca-10,12,15-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites that can modulate various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12,15-trienoic acid: The parent compound without the acetyloxy group.
Linolenic acid: A similar polyunsaturated fatty acid with three double bonds.
Gamma-linolenic acid: Another polyunsaturated fatty acid with a different double bond configuration.
Uniqueness
9-(Acetyloxy)octadeca-10,12,15-trienoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This modification enhances its potential for use in various chemical transformations and applications in research and industry.
Properties
CAS No. |
113100-27-9 |
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Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
9-acetyloxyoctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-9-12-15-19(24-18(2)21)16-13-10-8-11-14-17-20(22)23/h4-5,7,9,12,15,19H,3,6,8,10-11,13-14,16-17H2,1-2H3,(H,22,23) |
InChI Key |
MKDRLKVBLBVLDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)OC(=O)C |
Origin of Product |
United States |
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